Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2-Fluoro-6-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic compound characterized by its unique structure, which consists of a phenyl ring substituted with a fluoro group and a trifluoromethyl group. Its molecular formula is C9H5F4N, and it has a molecular weight of 203.14 g/mol. This compound is notable for its hydrophobic properties and high boiling point, which is approximately 229 °C .
The presence of multiple fluorine atoms contributes to its chemical stability and influences its reactivity, making it an interesting candidate for various chemical applications.
While specific biological activities of 2-fluoro-6-(trifluoromethyl)phenylacetonitrile are not extensively documented, compounds with similar structures often exhibit significant biological properties. Fluorinated compounds are known for their potential antibacterial and antifungal activities due to their ability to disrupt cellular processes. Additionally, the compound's unique structure could suggest potential applications in medicinal chemistry, particularly in drug design targeting specific biological pathways.
Several methods have been developed for synthesizing 2-fluoro-6-(trifluoromethyl)phenylacetonitrile:
2-Fluoro-6-(trifluoromethyl)phenylacetonitrile has several applications:
Interaction studies involving 2-fluoro-6-(trifluoromethyl)phenylacetonitrile focus on its reactivity with various nucleophiles and electrophiles. The compound's interactions can be assessed through:
Several compounds share structural similarities with 2-fluoro-6-(trifluoromethyl)phenylacetonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | C9H5F4N | Different position of fluorine and trifluoromethyl groups |
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | C9H5F4N | Similar structure but different substitution pattern |
2-Chloro-6-(trifluoromethyl)phenylacetonitrile | C9H5ClF3N | Chlorine instead of fluorine, affecting reactivity |
The uniqueness of 2-fluoro-6-(trifluoromethyl)phenylacetonitrile lies in its specific arrangement of functional groups which influences both its chemical behavior and potential applications compared to these similar compounds.
Irritant